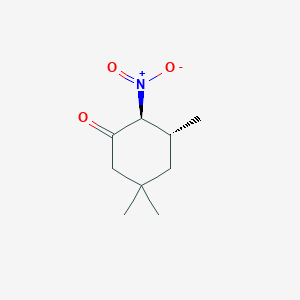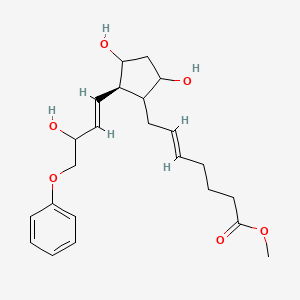
16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester is a lipophilic analog of 16-phenoxy tetranor prostaglandin F2α. This compound is a metabolically stable form of prostaglandin F2α, containing a 16-phenoxy group at the ω-terminus. It is known for its high affinity for the FP receptor on ovine luteal cells, making it a significant compound in various biological and medical applications .
Méthodes De Préparation
The synthesis of 16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester involves several steps. The synthetic route typically starts with the preparation of the core prostaglandin structure, followed by the introduction of the phenoxy group at the 16th position. The final step involves the esterification of the carboxylic acid group to form the methyl ester. The reaction conditions often include the use of organic solvents like ethanol, DMF, and DMSO, and the reactions are carried out under controlled temperatures .
Analyse Des Réactions Chimiques
16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of prostaglandins and their analogs.
Biology: It is used to investigate the role of prostaglandins in various biological processes, including luteolysis and smooth muscle contraction.
Medicine: This compound is explored for its potential therapeutic applications, particularly in modulating luteolysis and treating conditions like glaucoma.
Mécanisme D'action
The mechanism of action of 16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester involves its binding to the FP receptor on ovine luteal cells. This binding leads to the activation of signaling pathways that drive luteolysis and smooth muscle contraction. The compound’s high affinity for the FP receptor enhances its biological activity, making it a potent analog of prostaglandin F2α .
Comparaison Avec Des Composés Similaires
16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester is unique due to its high affinity for the FP receptor and its metabolic stability. Similar compounds include:
Prostaglandin F2α: The parent compound, which has a lower affinity for the FP receptor.
Travoprost: Another prostaglandin analog used in the treatment of glaucoma, but with different structural features.
Bimatoprost: A prostaglandin analog with applications in ophthalmology, differing in its side chain structure.
Propriétés
Numéro CAS |
73275-73-7 |
|---|---|
Formule moléculaire |
C23H32O6 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
methyl (E)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C23H32O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,24-26H,3,8,11-12,15-16H2,1H3/b7-2+,14-13+/t17?,19?,20-,21?,22?/m1/s1 |
Clé InChI |
HYOHKXGCEWCBKE-UZCWVBKISA-N |
SMILES isomérique |
COC(=O)CCC/C=C/CC1[C@H](C(CC1O)O)/C=C/C(COC2=CC=CC=C2)O |
SMILES canonique |
COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


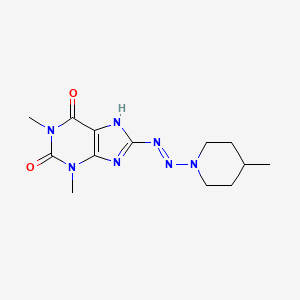
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)
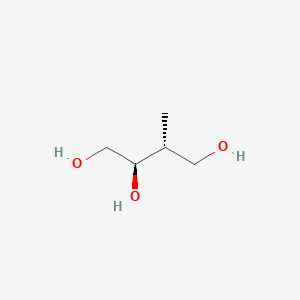
![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
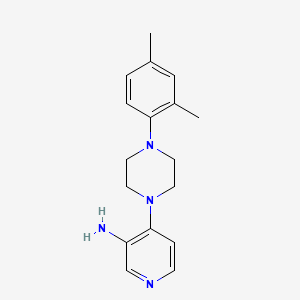

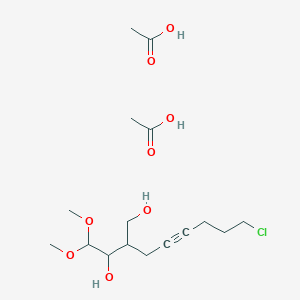
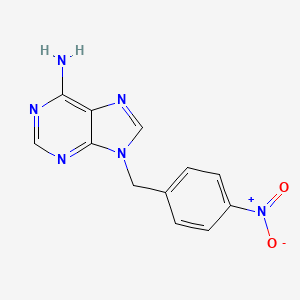

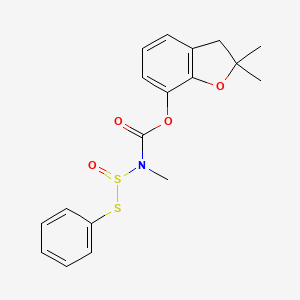
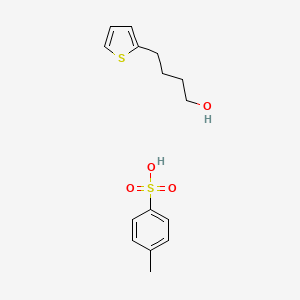
amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
